4-Methyl-6-(piperazin-1-yl)nicotinonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile involves several steps. One common method includes the reaction of 4-methyl-6-chloronicotinonitrile with piperazine under specific conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
4-Methyl-6-(piperazin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Scientific Research Applications
4-Methyl-6-(piperazin-1-yl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The piperazine ring in the compound is known to interact with various biological receptors, potentially leading to therapeutic effects . The exact pathways and targets are still under investigation, but it is believed to modulate certain enzymatic activities and receptor functions .
Comparison with Similar Compounds
4-Methyl-6-(piperazin-1-yl)nicotinonitrile can be compared with other similar compounds such as:
6-(Piperazin-1-yl)nicotinonitrile: This compound lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.
4-Methyl-6-(piperidin-1-yl)nicotinonitrile: The piperidine ring in this compound may lead to different chemical and biological properties compared to the piperazine ring.
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-methyl-6-piperazin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N4/c1-9-6-11(14-8-10(9)7-12)15-4-2-13-3-5-15/h6,8,13H,2-5H2,1H3 |
InChI Key |
OAOAHFDAFKFCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N2CCNCC2 |
Origin of Product |
United States |
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